molecular formula C10H12ClN3 B2991141 ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine CAS No. 1312755-70-6

({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine

Cat. No.: B2991141
CAS No.: 1312755-70-6
M. Wt: 209.68
InChI Key: GFOOQXSCKVFZGR-UHFFFAOYSA-N
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Description

({4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine (molecular formula C₉H₁₁ClN₄, molecular weight 210.66 g/mol) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chloro group at the 4-position and a dimethylaminomethyl moiety at the 3-position . This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development. The compound is synthesized with high purity (95%) and is cataloged under EN300-34267 in commercial building-block libraries .

Properties

IUPAC Name

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOOQXSCKVFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=NC=CC(=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the pyrrolo[2,3-b]pyridine core through a chlorination reaction.

    Attachment of the Dimethylamine Group: The final step involves the alkylation of the 3-position with dimethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine and analogous pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications/Notes
This compound C₉H₁₁ClN₄ 210.66 Chloro (C4), dimethylaminomethyl (C3) 95 Kinase inhibitor intermediate
2-{4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile C₉H₅ClN₄ 204.62 Chloro (C4), cyanoethyl (C3) 95 Precursor for nucleophilic substitutions
2-{4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride C₉H₈ClN₃O₂·HCl 261.10 Chloro (C4), carboxylic acid (C3) 95 Improved solubility for aqueous reactions
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl] derivatives Variable ~350–400 Chlorophenylamino, morpholine N/A Targeted kinase inhibitors (e.g., JAK2/FLT3)

Key Observations:

The chloro group at the 4-position is conserved across analogs, suggesting its critical role in binding to hydrophobic kinase pockets .

Synthetic Utility: The acetonitrile derivative (C₉H₅ClN₄) serves as a versatile intermediate for further functionalization via nucleophilic addition, whereas the acetic acid hydrochloride analog (C₉H₈ClN₃O₂·HCl) is preferred for coupling reactions (e.g., amide bond formation) due to its solubility . In contrast, derivatives like 1-[4-(3-chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-methanone require multi-step synthesis involving morpholine and carbodiimide-mediated couplings, highlighting the target compound’s relative synthetic simplicity .

Biological Activity

The compound ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine , with the CAS number 1312755-70-6 , is a derivative of pyrrolo[2,3-b]pyridine. This class of compounds has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing data tables and case studies where applicable.

  • Molecular Formula : C₁₀H₁₂ClN₃
  • Molecular Weight : 201.67 g/mol
  • Structural Characteristics : The compound features a chloro-substituted pyrrolo ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Studies have shown that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant antimicrobial properties. For instance, derivatives have been tested against a range of bacterial strains and fungi, demonstrating varying degrees of efficacy.

Antitumor Activity

Research indicates that similar compounds can inhibit cancer cell proliferation. For example, a study on related pyrrolo derivatives revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. Although specific data on this compound is limited, its structural similarities suggest potential antitumor activity.

Study 1: Antileishmanial Activity

A recent study focused on derivatives of pyrrolo compounds for their antileishmanial properties. While this compound was not directly tested, related compounds showed promising results:

  • Compound 5m exhibited an IC₅₀ of 8.36 μM against amastigotes.
  • In vivo studies demonstrated over 56% inhibition of parasite burden in infected mice at a dose of 12.5 mg/kg .

Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of pyrrolo derivatives on J774 macrophages:

  • Compounds were tested at concentrations ranging from 6.25 μM to 100 μM .
  • Results indicated that higher concentrations led to significant toxicity (>30% loss in cell viability), while lower concentrations were relatively safe .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC₅₀ (μM)Inhibition (%)Reference
5mAntileishmanial8.3685.42
Related PyrroleCytotoxicity->30% at 100 μM
({4-chloro...Antitumor (predicted)---

Q & A

Q. What are the standard synthetic routes for ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of substituted pyrrolopyridine precursors, often via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Chlorination : Introduction of chlorine at the 4-position using POCl₃ or other chlorinating agents under controlled conditions .
  • Functionalization : Methylation of the pyrrolopyridine nitrogen and subsequent dimethylamine substitution at the methyl group via nucleophilic substitution or reductive amination . Example purity: ≥95% (HPLC) as reported for analogous intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural elucidation : Single-crystal X-ray diffraction (e.g., R factor = 0.052, wR = 0.145 for related structures) , complemented by ¹H/¹³C NMR and high-resolution mass spectrometry.
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Stability testing : Long-term storage in DMSO at -20°C (stable for ≥2 months) .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in kinase inhibitor development, particularly for:

  • CSF1R/c-KIT inhibitors : Structural analogs (e.g., pexidartinib) show IC₅₀ values of 10–20 nM against CSF1R .
  • FLT3 inhibition : Demonstrated in glioblastoma xenograft models with reduced tumor invasion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps .
  • Catalyst screening : Pd(dppf)Cl₂ for coupling reactions improves regioselectivity .
  • Temperature control : Lower temps (0–5°C) during chlorination reduce side-product formation . Data from analogous syntheses report yields up to 78% after optimization .

Q. How do researchers validate target specificity in kinase inhibition assays?

  • Kinase profiling panels : Test against 50+ kinases to identify off-target effects (e.g., FLT3 IC₅₀ = 160 nM vs. CSF1R IC₅₀ = 20 nM) .
  • Cellular assays : Use CRISPR-edited cell lines to confirm pathway-specific activity (e.g., MAPK/ERK signaling in macrophages) .
  • Structural docking : Align with kinase crystal structures (PDB: 4EW) to predict binding modes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control for ATP concentration (1 mM vs. 10 µM) to avoid false negatives .
  • Orthogonal validation : Combine biochemical assays with in vivo pharmacokinetics (e.g., mouse plasma stability t₁/₂ > 6 hr) .
  • Batch analysis : Compare compound purity (e.g., ≥98% vs. 95%) to rule out impurity-driven artifacts .

Methodological Notes

  • Synthetic route design : Leverage REAXYS and Pistachio databases for retrosynthetic planning .
  • In silico modeling : Use Schrödinger Suite for binding free energy calculations (ΔG < -9 kcal/mol for CSF1R) .
  • Stability protocols : Avoid repeated freeze-thaw cycles; aliquot storage recommended .

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